molecular formula C18H26N2O4 B138051 Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester CAS No. 135569-16-3

Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester

Cat. No. B138051
M. Wt: 334.4 g/mol
InChI Key: NSHMVLOWOAQFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester, also known as CNE, is a chemical compound that has been widely used in scientific research due to its unique properties. CNE is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.

Mechanism Of Action

Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in acetylcholine levels in the brain, which enhances cognitive function.

Biochemical And Physiological Effects

Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. It also has potential applications in the treatment of other conditions such as myasthenia gravis, a neuromuscular disorder that results in muscle weakness.

Advantages And Limitations For Lab Experiments

One advantage of using Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for smaller doses to be used, reducing the risk of side effects. However, Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester can be difficult to synthesize and is relatively expensive compared to other acetylcholinesterase inhibitors.

Future Directions

There are several future directions for research involving Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester. One area of interest is its potential as a treatment for myasthenia gravis. Another area of research is the development of more efficient synthesis methods for Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester. Additionally, further studies are needed to determine the long-term safety and efficacy of Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester in humans.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester has been extensively used in scientific research as an acetylcholinesterase inhibitor. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester has also been used to study the role of acetylcholine in learning and memory processes.

properties

CAS RN

135569-16-3

Product Name

Cyclopentanecarboxylic acid, 1-(4-nitrophenyl)-, 2-(diethylamino)ethyl ester

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C18H26N2O4/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23/h7-10H,3-6,11-14H2,1-2H3

InChI Key

NSHMVLOWOAQFTP-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-]

synonyms

4-nitrocaramiphen
para-nitrocaramiphen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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